molecular formula C7H3F2NO4 B130224 2,4-Difluoro-5-nitrobenzoic acid CAS No. 153775-33-8

2,4-Difluoro-5-nitrobenzoic acid

Cat. No. B130224
M. Wt: 203.1 g/mol
InChI Key: MDFSGDMPHMKKGB-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It is a derivative of benzoic acid, with two fluorine atoms and a nitro group attached to the benzene ring .


Synthesis Analysis

The synthesis of 2,4-Difluoro-5-nitrobenzoic acid can be achieved through various methods. One such method involves the nitration of 4,5-difluorobenzoic acid . Another method involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-nitrobenzoic acid consists of a benzene ring with two fluorine atoms and a nitro group attached to it . The carboxylic acid group is also attached to the benzene ring .


Chemical Reactions Analysis

2,4-Difluoro-5-nitrobenzoic acid can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions with morpholine . It can also be used in the synthesis of other compounds such as 2,4-difluoro-5-nitrobenzenesulfonic acid .

Scientific Research Applications

1. Use in Protein Cross-Linking

2,4-Difluoro-5-nitrobenzenesulfonic acid, a derivative of 2,4-Difluoro-5-nitrobenzoic acid, has been utilized in protein cross-linking studies. Kremer (1990) synthesized this compound and demonstrated its application in cross-linking lysozyme, providing insights into protein structure and interactions (Kremer, 1990).

2. Crystallographic Studies

The structural properties of related compounds, such as 2,4-dichloro-5-nitrobenzoic acid, have been investigated using X-ray powder diffraction. This research, conducted by Quevedo et al. (1998), enhances our understanding of the crystalline structures of such compounds, which is crucial for their application in various scientific fields (Quevedo et al., 1998).

3. Synthesis of Nitrogenous Heterocycles

Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, as a building block in the synthesis of various nitrogenous heterocycles. This research demonstrates the compound's potential in drug discovery and the development of new pharmaceuticals (Křupková et al., 2013).

4. Application in Luminescent Lanthanide Ion-Based Coordination Polymers

Research by de Bettencourt-Dias and Viswanathan (2006) into luminescent lanthanide ion-based coordination polymers involved the use of nitrobenzoic acid ligands, including compounds structurally similar to 2,4-Difluoro-5-nitrobenzoic acid. This study contributes to the understanding of luminescent materials and their potential applications in various technological fields (de Bettencourt-Dias & Viswanathan, 2006).

Safety And Hazards

2,4-Difluoro-5-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2,4-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFSGDMPHMKKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382321
Record name 2,4-difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrobenzoic acid

CAS RN

153775-33-8
Record name 2,4-difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) at 0° C. was added fuming nitric acid (30 mL) over 30 min. The mixture was allowed to warm to RT and stirred for an additional 16 h. The homogeneous mixture was poured onto ice and extracted with ethyl acetate. The organic extract was washed with water, dried and concentrated in vacuo to afford 2,4-difluoro-5-nitrobenzoic acid (12.56 gm, 98%) as pale yellow solid.
Quantity
9.985 g
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30 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Zhang, Z Bi, Y Wang, Y Zhao… - Journal of Chemical …, 2021 - journals.sagepub.com
A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, is synthesized from 2,4-…
Number of citations: 1 journals.sagepub.com
RM Borzilleri, RS Bhide, JC Barrish… - Journal of medicinal …, 2006 - ACS Publications
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) …
Number of citations: 48 pubs.acs.org
RM Borzilleri, X Zheng, L Qian, C Ellis… - Journal of medicinal …, 2005 - ACS Publications
A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines was identified as potent and selective inhibitors of the tyrosine kinase activity of the …
Number of citations: 74 pubs.acs.org
Y Kuramoto, Y Ohshita, J Yoshida… - Journal of medicinal …, 2003 - ACS Publications
Fluoroquinolones represent a major class of antibacterial agents with great therapeutic potential. In this study, we designed m-aminophenyl groups as novel N-1 substituents of …
Number of citations: 71 pubs.acs.org
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
BR Lahue, Y Ma, GW Shipps Jr, W Seghezzi… - Bioorganic & medicinal …, 2009 - Elsevier
Substituted benzimidazoles were profiled as inhibitors of kinesin spindle protein (KSP), an increasingly important target for the development of anticancer drugs. This series …
Number of citations: 27 www.sciencedirect.com

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